

# what are the properties of 2,2',6,6'-tetramethyl-4,4'-bipyridine

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## Compound of Interest

Compound Name: 2,2',6,6'-Tetramethyl-4,4'-bipyridine

Cat. No.: B1587354

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An In-Depth Technical Guide to the Properties of **2,2',6,6'-Tetramethyl-4,4'-bipyridine**

## Introduction

**2,2',6,6'-Tetramethyl-4,4'-bipyridine** is a substituted aromatic heterocyclic compound belonging to the bipyridine family. Bipyridines are fundamental ligands in coordination chemistry, prized for their ability to form stable complexes with a vast array of metal ions. This particular derivative is distinguished by the presence of four methyl groups flanking the nitrogen atoms of the pyridine rings. This substitution pattern imparts significant steric hindrance, a feature that profoundly influences its chemical behavior, including its coordination geometry, basicity, and utility in synthesis. This guide provides a comprehensive overview of its structural, chemical, and physical properties, as well as its synthesis and key applications for researchers in chemistry and materials science. It serves as an important synthetic intermediate for creating more complex molecules, such as ligands for robust coordination frameworks.<sup>[1]</sup>

## Molecular Structure and Physical Properties

The defining structural characteristic of **2,2',6,6'-tetramethyl-4,4'-bipyridine** is the steric clash between the methyl groups at the 2,6- and 2',6'- positions. This steric repulsion prevents the molecule from adopting a planar conformation.

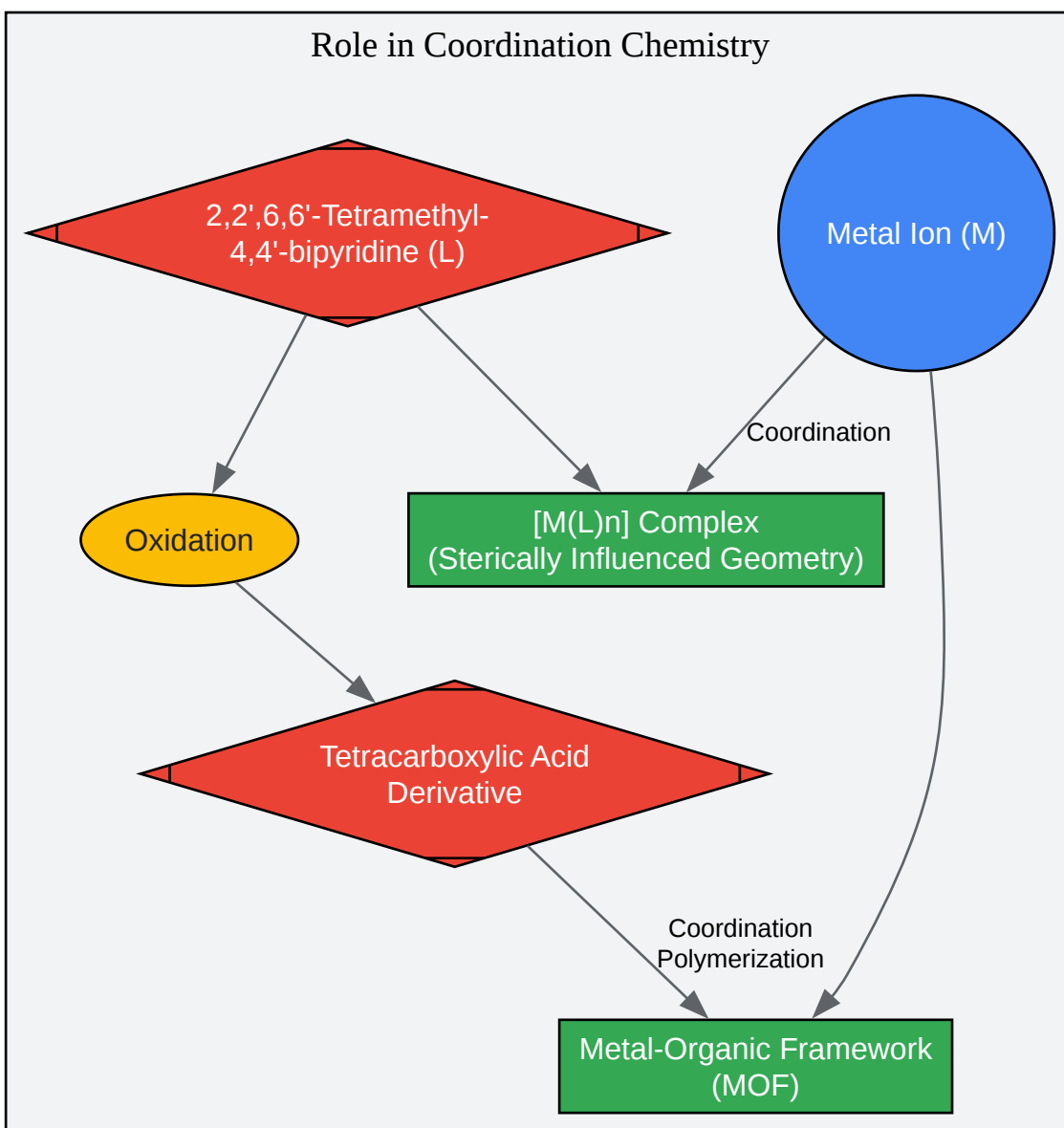
## Torsional Angle and Conformation

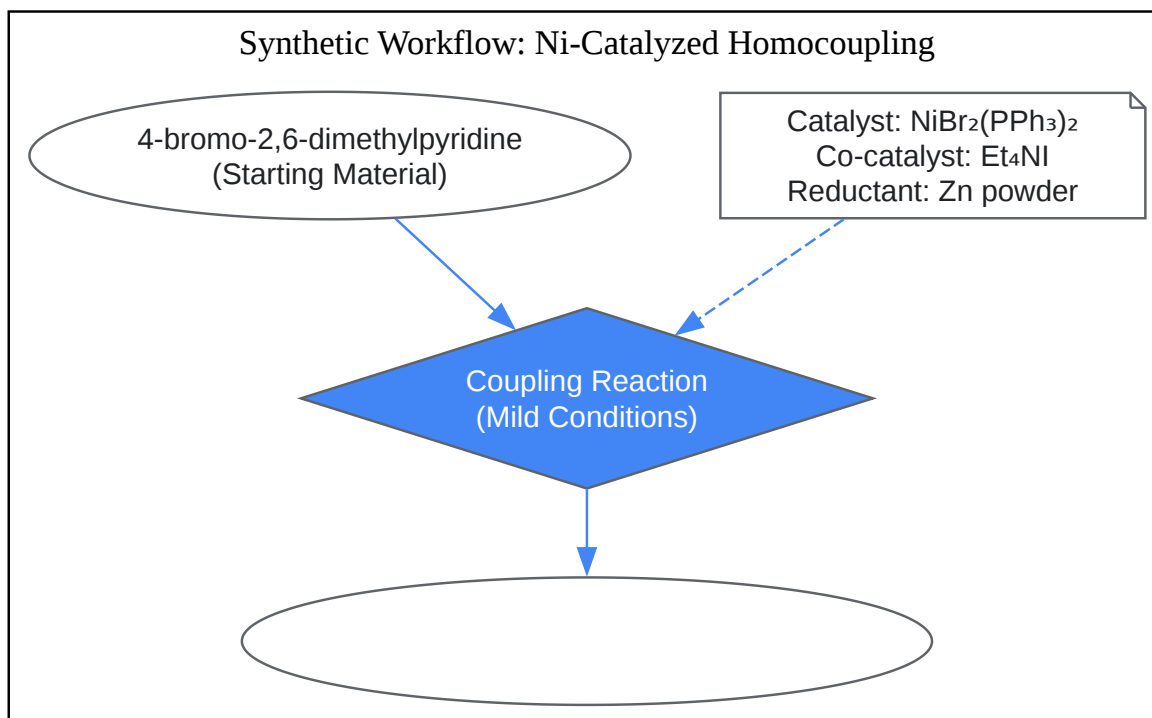
Unlike the parent 4,4'-bipyridine, which can be planar, the methyl groups in **2,2',6,6'-tetramethyl-4,4'-bipyridine** force the two pyridine rings to twist relative to each other. Single-crystal X-ray diffraction studies have determined that the dihedral angle between the least-squares planes of the two pyridine rings is approximately 19.48°.[1] This non-planar structure is a direct consequence of minimizing steric hindrance and is a critical factor in its coordination chemistry.[1]

## Molecular Structure

Dihedral Angle:  $\sim 19.48^\circ$   
(Twist between rings due to  
steric hindrance of methyl groups)

2,2',6,6'-Tetramethyl-4,4'-bipyridine





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## References

- 1. alfa-chemistry.com [alfa-chemistry.com]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)